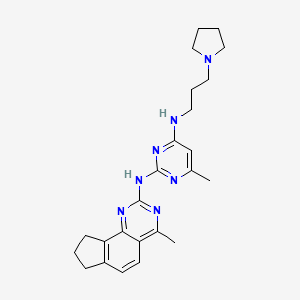
Antitumor agent-84
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-84 is a compound known for its potent antitumor properties. It functions as a G-quadruplex ligand, stabilizing various G-quadruplex DNA structures. This stabilization is crucial in inhibiting the proliferation of cancer cells, making this compound a promising candidate in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-84 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antitumor activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of specific aromatic amines with aldehydes under acidic conditions to form the quinazoline-pyrimidine core.
Functional Group Introduction: Various functional groups are introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-84 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified antitumor properties. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex DNA stabilization and its effects on molecular interactions.
Biology: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting specific DNA structures within cancer cells.
Industry: Utilized in the development of new antitumor drugs and diagnostic tools for cancer detection
Wirkmechanismus
Antitumor agent-84 exerts its effects by stabilizing G-quadruplex DNA structures, which are four-stranded DNA configurations found in the promoter regions of oncogenes. By stabilizing these structures, this compound inhibits the transcription of oncogenes, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include c-MYC, KRAS, and other oncogenes involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: These compounds also target G-quadruplex DNA structures but may have different functional groups that affect their efficacy and selectivity.
Platinum-Based Antitumor Agents: These compounds, such as cisplatin, form covalent bonds with DNA, leading to DNA crosslinking and apoptosis. .
Uniqueness of Antitumor agent-84
This compound is unique due to its high selectivity for G-quadruplex DNA structures and its ability to stabilize multiple G-quadruplex configurations. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other antitumor agents .
Eigenschaften
Molekularformel |
C24H31N7 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)-4-N-(3-pyrrolidin-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H31N7/c1-16-15-21(25-11-6-14-31-12-3-4-13-31)28-23(26-16)30-24-27-17(2)19-10-9-18-7-5-8-20(18)22(19)29-24/h9-10,15H,3-8,11-14H2,1-2H3,(H2,25,26,27,28,29,30) |
InChI-Schlüssel |
KSIHVGLKZIMFRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C)NCCCN5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



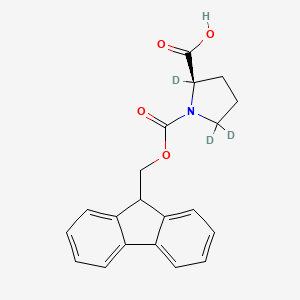
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
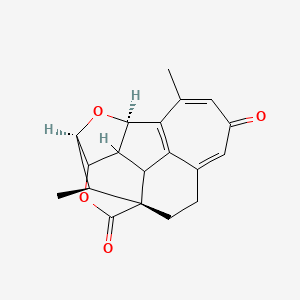

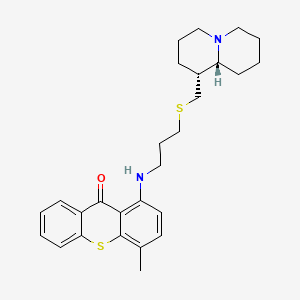
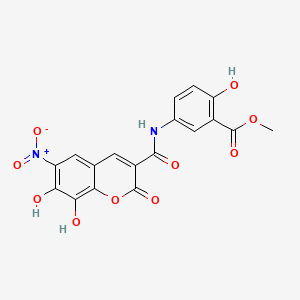

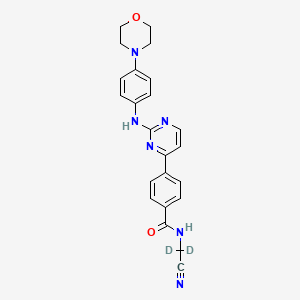
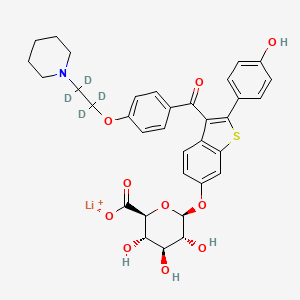
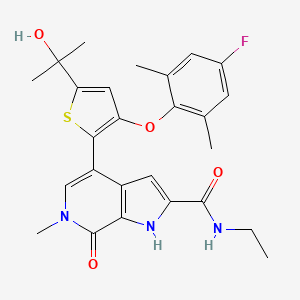
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
